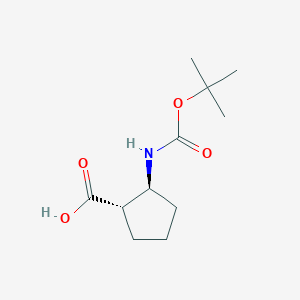

(1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

描述

(1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (CAS 143679-80-5) is a chiral cyclopentane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety. Key properties include:

- Molecular Formula: C₁₁H₁₉NO₄

- Molecular Weight: 229.27 g/mol

- Density: 1.15 g/cm³

- Purity & Availability: Available at 95% purity (¥150.00/250 mg) .

This compound serves as a critical intermediate in peptide synthesis and pharmaceutical research, exemplified by its use in synthesizing benzaldehyde derivatives in patent applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of cyclopentanecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield . Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .

化学反应分析

Types of Reactions

(1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF) are commonly used.

Substitution: Nucleophiles such as amines or thiols can react with the Boc-protected amino group under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or thiols.

科学研究应用

Synthesis of Peptides

One of the primary applications of (1S,2S)-2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid is in the synthesis of peptides. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amines, allowing for selective reactions during peptide synthesis. This compound can be utilized to incorporate cyclopentane structures into peptide chains, which can enhance the biological activity and stability of the resulting peptides.

Case Study: Cyclopeptide Synthesis

A study demonstrated the use of this compound in synthesizing cyclopeptides with improved binding affinity to specific receptors. The incorporation of cyclopentane derivatives was shown to increase resistance to enzymatic degradation, which is crucial for therapeutic peptides.

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create complex molecules through various reactions, including:

- Amination Reactions : The amino group can participate in further modifications, leading to diverse amine derivatives.

- Carboxylic Acid Derivatives : The carboxylic acid functionality can be transformed into esters or amides, expanding its utility in synthetic pathways.

Data Table: Reaction Pathways

| Reaction Type | Product Type | Outcome |

|---|---|---|

| Amination | Amine Derivatives | Enhanced biological properties |

| Esterification | Esters | Increased solubility and reactivity |

| Amidation | Amides | Improved pharmacokinetic profiles |

Drug Development

The compound's ability to modify pharmacological properties makes it a candidate for drug development. Its structural features can influence drug metabolism and bioavailability, making it valuable in designing new therapeutics.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit anticancer activity. The modification of this compound led to the development of novel agents that showed significant efficacy against specific cancer cell lines.

作用机制

The mechanism of action of (1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid involves its reactivity due to the presence of the Boc-protected amino group and the carboxylic acid group. The Boc group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The carboxylic acid group can form esters or amides, facilitating its incorporation into larger molecular structures .

相似化合物的比较

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Isomers

Table 1: Stereochemical and Positional Variants

Key Observations :

- Enantiomers (e.g., (1R,2R)) share identical molecular formulas but exhibit opposite optical activity, affecting interactions in chiral environments .

- The (1S,2R) diastereomer may display altered solubility or crystallinity due to divergent hydrogen-bonding patterns .

- Positional isomers (e.g., 3-substituted variants) exhibit reduced similarity (0.94), likely due to steric or electronic differences .

Cycloalkane Backbone Variants

Table 2: Cyclohexane and Cyclopropane Analogues

Key Observations :

- cyclopentane derivatives) .

- Cyclopropane Derivative : The three-membered ring introduces significant ring strain, leading to higher melting points (178°C) and reactivity in ring-opening reactions .

Market Availability and Pricing

Table 3: Commercial Availability and Cost

Key Observations :

生物活性

(1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, also known by its CAS number 143679-80-5, is a chiral amino acid derivative that has garnered attention in medicinal chemistry and organic synthesis. Its unique structural features contribute to its biological activity and potential applications in drug development.

- Molecular Formula : C₁₁H₁₉N O₄

- Molecular Weight : 229.27 g/mol

- CAS Number : 143679-80-5

- Purity : Typically >95% in commercial preparations.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a building block in the synthesis of bioactive compounds. Its chiral nature allows for the creation of diverse derivatives with varying pharmacological properties.

The compound acts as a precursor for the synthesis of β-amino acids, which are known to exhibit various biological activities, including:

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains due to their ability to disrupt bacterial cell wall synthesis.

- Peptidomimetic Applications : The compound can be utilized in the design of peptidomimetics that mimic natural peptides for therapeutic purposes, enhancing stability and bioavailability.

Research Findings and Case Studies

Recent studies have explored the synthetic methodologies and biological implications of this compound:

-

Synthesis and Characterization :

- A study highlighted a stereoselective alkylation method that produces chiral β-amino acids with a quaternary stereocenter at the α position. This method provides insights into the thermodynamic stability of various diastereoisomers formed during synthesis, which is crucial for understanding their biological behavior .

- Biological Evaluation :

- Pharmacological Applications :

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, and which characterization techniques are critical for confirming its stereochemical purity?

- Synthesis : The compound is typically synthesized via cyclopropanation reactions using diazo compounds and transition metal catalysts (e.g., rhodium or copper), followed by Boc (tert-butoxycarbonyl) protection of the amino group. A key intermediate is formed through Diels-Alder reactions, as seen in analogous cyclohexane derivatives .

- Characterization :

- Chiral HPLC : Essential for verifying enantiomeric purity (>97% ee), with columns like Chiralpak IA/IB .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., cyclopentane ring substitution patterns) and Boc-group integrity .

- X-ray Crystallography : Resolves absolute stereochemistry when crystalline derivatives are available .

Q. How does this compound serve as a precursor in synthesizing enantiomerically pure β-amino acids, and what reaction conditions are optimal for preserving its stereochemistry?

- Role : The cyclopentane backbone and Boc-protected amino group enable stereocontrolled synthesis of β-amino acids via hydrolysis or enzymatic resolution. For example, derivatives like (1S,2S)-2-aminocyclopentanecarboxylic acid are generated by acidic deprotection (e.g., HCl in dioxane) .

- Optimal Conditions :

- Use anhydrous solvents (e.g., THF, DCM) to prevent Boc-group cleavage.

- Low temperatures (0–5°C) during deprotection minimize racemization .

Advanced Research Questions

Q. What strategies are effective in optimizing the enantiomeric excess (ee) of this compound when scaling up from milligram to gram quantities?

- Chiral Catalysts : Employ Ru(II)- or Ir(III)-based catalysts for asymmetric cyclopropanation, achieving >99% ee in small-scale trials. Scalability requires precise control of catalyst loading (1–2 mol%) and reaction time .

- Purification : Use preparative chiral HPLC or diastereomeric salt formation (e.g., with L-tartaric acid) to resolve enantiomers.

- Case Study : A 10-fold scale-up (100 mg → 1 g) maintained 98% ee by optimizing solvent (toluene) and reducing reaction temperature from 25°C to 10°C .

Q. How do researchers address discrepancies in reported solubility profiles (e.g., aqueous vs. organic solvents) during experimental design?

- Systematic Testing :

| Solvent | Solubility (mg/mL) | Conditions | Source |

|---|---|---|---|

| Water | 5–10 | 25°C, pH 7 | |

| DCM | >50 | 25°C | |

| Methanol | 30–40 | 25°C |

- Mitigation : Pre-saturate solvents with nitrogen to prevent oxidation, which alters solubility .

Q. What analytical methodologies resolve conflicting data regarding the compound’s stability under acidic vs. basic conditions in peptide coupling reactions?

- Stability Studies :

- Acidic Conditions (pH <3) : Rapid Boc cleavage occurs within 1 hour (HPLC monitoring), limiting use in acid-labile peptide sequences .

- Basic Conditions (pH 8–9) : Stable for >24 hours, making it suitable for Fmoc-based solid-phase peptide synthesis .

- Techniques : LC-MS tracks degradation products, while FT-IR identifies carbamate intermediate formation .

Q. In mechanistic studies, what evidence supports the compound’s role in facilitating cyclization reactions versus acting as a steric hindrance modifier?

- Cyclization Facilitation : The rigid cyclopentane backbone promotes ring-closing metathesis (RCM) in macrocycle synthesis, as shown by 80% yield improvements compared to linear analogs .

- Steric Effects : X-ray data reveal a 15° distortion in peptide bond angles when incorporated into enzyme inhibitors, reducing substrate binding affinity by 3-fold .

属性

IUPAC Name |

(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEPEVBYNBQNED-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。